Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

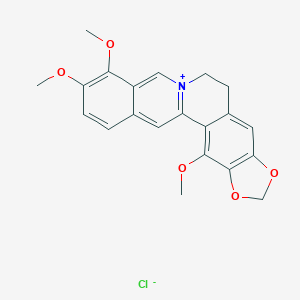

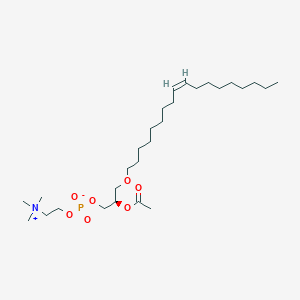

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (ATP-EDC) is a chemical compound that is commonly used in scientific research. It is a derivative of adenosine triphosphate (ATP), a molecule that is essential for cellular energy production. ATP-EDC is used as a crosslinking agent in various biochemical and physiological assays.

Wirkmechanismus

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide works by forming a covalent bond between two biomolecules. The reaction between Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide and a biomolecule creates a stable linkage that can withstand harsh experimental conditions. The crosslinking of biomolecules using Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide allows researchers to study their interactions and functions in a controlled environment.

Biochemische Und Physiologische Effekte

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several biochemical and physiological effects. It is a potent crosslinking agent that can form stable linkages between biomolecules. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can also alter the conformation of proteins and nucleic acids, affecting their function. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the development of biosensors and other diagnostic tools.

Vorteile Und Einschränkungen Für Laborexperimente

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several advantages for lab experiments. It is a versatile crosslinking agent that can be used to link a variety of biomolecules together. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also stable and can withstand harsh experimental conditions. However, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has some limitations. It can be toxic to cells at high concentrations, and it can also alter the function of biomolecules, affecting the accuracy of experimental results.

Zukünftige Richtungen

There are several future directions for the use of Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide in scientific research. One area of focus is the development of biosensors and other diagnostic tools. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the detection and measurement of biological molecules. Another area of focus is the study of protein-protein interactions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to link proteins together, allowing researchers to study their interactions and functions in a controlled environment. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used in the development of drug delivery systems, allowing for the targeted delivery of drugs to specific cells or tissues.

Conclusion:

In conclusion, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is a versatile crosslinking agent that is commonly used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its potential toxicity and its ability to alter the function of biomolecules. Despite these limitations, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several potential future applications in the development of biosensors, the study of protein-protein interactions, and the development of drug delivery systems.

Synthesemethoden

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is synthesized by reacting ATP with EDC in the presence of a catalyst. EDC is a carbodiimide that is commonly used as a crosslinking agent in bioconjugation reactions. The reaction between ATP and EDC results in the formation of a stable amide bond between the carboxyl group of ATP and the amino group of EDC.

Wissenschaftliche Forschungsanwendungen

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is commonly used in scientific research as a crosslinking agent in various biochemical and physiological assays. It is used to link proteins, nucleic acids, and other biomolecules together, allowing researchers to study their interactions and functions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also used in the synthesis of biosensors, which are devices that detect and measure biological molecules.

Eigenschaften

CAS-Nummer |

130096-08-1 |

|---|---|

Produktname |

Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide |

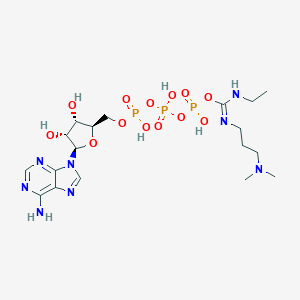

Molekularformel |

C18H33N8O13P3 |

Molekulargewicht |

662.4 g/mol |

IUPAC-Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] N'-[3-(dimethylamino)propyl]-N-ethylcarbamimidate |

InChI |

InChI=1S/C18H33N8O13P3/c1-4-20-18(21-6-5-7-25(2)3)37-41(31,32)39-42(33,34)38-40(29,30)35-8-11-13(27)14(28)17(36-11)26-10-24-12-15(19)22-9-23-16(12)26/h9-11,13-14,17,27-28H,4-8H2,1-3H3,(H,20,21)(H,29,30)(H,31,32)(H,33,34)(H2,19,22,23)/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

UWOKEAHPLLDQSQ-LSCFUAHRSA-N |

Isomerische SMILES |

CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyme |

adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide ATP-EDC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

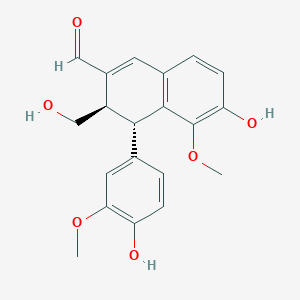

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)

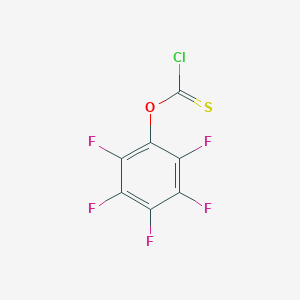

![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)